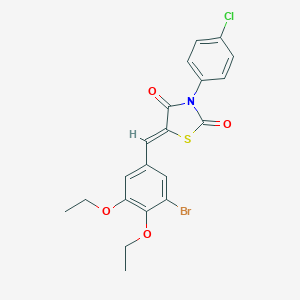![molecular formula C18H15ClN2O2S B301235 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301235.png)
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione (CDMTD) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. CDMTD has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. In cancer cells, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also inhibits the cell cycle progression by downregulating the cyclin-dependent kinases (CDKs) and upregulating the cyclin-dependent kinase inhibitors (CKIs). In diabetes, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione activates the PPARγ pathway, which regulates the expression of genes involved in glucose and lipid metabolism. In inflammation, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione inhibits the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione inhibits the growth and proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. In diabetes, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione improves insulin sensitivity, reduces blood glucose levels, and regulates lipid metabolism. In inflammation, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation.
实验室实验的优点和局限性
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for a long time. However, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has some limitations as well. It is highly toxic and can cause adverse effects in animals and humans. It also has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione. First, the mechanism of action of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione needs to be further elucidated to understand its effects on different pathways. Second, the potential therapeutic applications of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione in other diseases, such as neurodegenerative disorders and cardiovascular diseases, need to be explored. Third, the development of new formulations and delivery systems for 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione can improve its efficacy and reduce its toxicity. Fourth, the preclinical and clinical studies of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione need to be conducted to evaluate its safety and efficacy in humans. Finally, the identification of new analogs and derivatives of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione can lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The synthesis method of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 3-chlorophenylacetic acid, dimethylamine, and 2,4-thiazolidinedione in the presence of a catalyst. The mechanism of action of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but also has some limitations. The future directions for the research on 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in other diseases, development of new formulations and delivery systems, preclinical and clinical studies, and identification of new analogs and derivatives.
合成方法
The synthesis of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 3-chlorophenylacetic acid, dimethylamine, and 2,4-thiazolidinedione in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione. The yield of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. In inflammation research, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
属性
产品名称 |
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H15ClN2O2S |
分子量 |
358.8 g/mol |
IUPAC 名称 |
(5Z)-3-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15ClN2O2S/c1-20(2)14-8-6-12(7-9-14)10-16-17(22)21(18(23)24-16)15-5-3-4-13(19)11-15/h3-11H,1-2H3/b16-10- |
InChI 键 |
BKVHKTIANXGDSL-YBEGLDIGSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)
![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)
![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)
![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301169.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301170.png)
![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301171.png)
![2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301172.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301175.png)